N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylpiperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c35-29(33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(36)34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYTWXMTJVOFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of N,n,n ,n Tetraphenylpiperazine 1,4 Dicarboxamide
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Conformation in the Solid State for N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide
Information unavailable. The solid-state structure, including the conformation of the piperazine (B1678402) ring and the spatial orientation of the N,N-diphenylcarboxamide groups, has not been reported.
Analysis of Asymmetric Unit and Crystallographic Parameters of Piperazine-1,4-dicarboxamide Compounds
Information unavailable. No crystallographic parameters (such as crystal system, space group, unit cell dimensions, etc.) for the title compound have been published.
Spectroscopic Investigations for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics of this compound
Information unavailable. No ¹H or ¹³C NMR spectral data has been reported, which would be necessary to determine the solution-state conformation and study dynamic processes like amide bond rotation or ring inversion.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Information unavailable. FT-IR and Raman spectra for the title compound are not available, preventing an analysis of its characteristic vibrational modes.
Conformational Dynamics and Isomerism of the Piperazine-1,4-dicarboxamide Core
Ring Puckering and Inversion Dynamics of the Piperazine Ring
In this compound, the two nitrogen atoms of the piperazine ring are part of amide functionalities. The partial double bond character of the C-N amide bond leads to a planarization of the nitrogen atom, which in turn affects the ring's conformational preferences and the energy barrier to ring inversion. Studies on analogous N-acylpiperazines have shown that the presence of the acyl group influences the ring dynamics. nih.gov
The chair conformation of the piperazine ring in this compound can exist in two principal forms, which can interconvert through a ring inversion process. This dynamic equilibrium is characterized by a specific energy barrier. For comparison, the ring inversion barrier for N,N'-dimethylpiperazine is approximately 55.7 kJ mol⁻¹. nih.gov For N-acylpiperazines, these barriers can be influenced by the nature of the acyl substituent. nih.gov
It is important to note that the inversion dynamics can be studied experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for the ring inversion process. nih.gov
Rotational Barriers of Phenyl and Amide Groups in this compound
The four phenyl groups and the two amide linkages in this compound possess rotational freedom, which contributes to the molecule's conformational landscape. The rotation around the N-phenyl and C-N (amide) bonds is hindered by steric repulsion and the partial double bond character of the amide linkage, respectively.
Amide Group Rotation: The rotation around the C-N bond of an amide is a well-studied phenomenon. acs.orgrsc.orgcdnsciencepub.com This rotation is restricted due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. acs.org The energy barrier for this rotation is typically in the range of 60-80 kJ/mol. nih.gov In this compound, two such amide bonds are present, and their rotational dynamics will be influenced by the steric bulk of the attached phenyl groups. Computational studies on tertiary aromatic amides have shown that ortho-substitution on the aromatic ring can significantly increase the rotational barrier around both the N-C(O) and C-C(O) bonds. nsf.gov
Phenyl Group Rotation: The four phenyl groups are attached to the nitrogen atoms of the piperazine dicarboxamide core. The rotation of these phenyl groups around the N-C(phenyl) bond is subject to steric hindrance from the other phenyl group on the same nitrogen and from the piperazine ring itself.
While a crystal structure for this compound is not available, the crystal structure of a closely related molecule, N,N,N',N'-tetraphenylnaphthalene-1,4-dicarboxamide, provides valuable insights. researchgate.net In this analogous structure, the core is a naphthalene (B1677914) ring instead of a piperazine ring. The study reveals significant twisting of the phenyl groups relative to the amide planes and the central aromatic core due to steric effects. researchgate.net The dihedral angles between the amide planes and the attached phenyl rings are substantial, indicating hindered rotation. researchgate.net
The following table summarizes the dihedral angles observed in the two crystallographically independent molecules of N,N,N',N'-tetraphenylnaphthalene-1,4-dicarboxamide, which can be considered as a model for the expected steric interactions and rotational preferences in the title compound.
| Dihedral Angle | Molecule 1 (°) | Molecule 2 (°) |
| Naphthalene - Amide Plane 1 | 66.7 (2) | 59.4 (2) |
| Naphthalene - Amide Plane 2 | 61.1 (2) | 89.5 (2) |
| Amide Plane 1 - Phenyl Ring 1 | 69.4 (2) | 63.3 (2) |
| Amide Plane 1 - Phenyl Ring 2 | 65.4 (2) | 54.8 (2) |
| Amide Plane 2 - Phenyl Ring 3 | 68.3 (2) | 58.0 (2) |
| Amide Plane 2 - Phenyl Ring 4 | 52.8 (2) | 82.1 (2) |
| Phenyl Ring 1 - Phenyl Ring 2 | 68.8 (2) | 74.0 (2) |
| Phenyl Ring 3 - Phenyl Ring 4 | 83.3 (2) | 64.8 (2) |
| Data sourced from the crystallographic study of N,N,N',N'-tetraphenylnaphthalene-1,4-dicarboxamide. researchgate.net |
These large dihedral angles in the naphthalene analogue strongly suggest that the phenyl groups in this compound would also be significantly twisted out of the amide planes, leading to substantial rotational barriers. The interplay between the piperazine ring puckering and the rotation of the four bulky phenyl groups would result in a complex potential energy surface with multiple local minima corresponding to different stable conformations.
Supramolecular Chemistry and Intermolecular Interactions of N,n,n ,n Tetraphenylpiperazine 1,4 Dicarboxamide
Molecular Recognition Phenomena Involving Dicarboxamide Scaffolds
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic receptors for recognizing substrates of biochemical and environmental importance is a central theme in supramolecular chemistry. acs.orgrsc.org Dicarboxamide-based scaffolds are particularly effective in this regard, as they can be readily modified and pre-organized to create specific binding cavities for various guest molecules. researchgate.net
Host-Guest Chemistry Principles as Applied to N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide Derivatives
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.gov Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are well-known examples that utilize non-covalent interactions to encapsulate guests. nih.govnih.gov The this compound framework can be envisioned as a potential host scaffold.
The central piperazine-dicarboxamide unit provides a rigid and well-defined structural backbone. The four phenyl groups attached to the amide nitrogens can create a hydrophobic, cave-like environment suitable for accommodating neutral guest molecules. The size and shape of this potential binding cavity are dictated by the rotational freedom of the N-phenyl bonds. In derivatives of this compound, modification of the phenyl rings with additional functional groups could further tailor the cavity's properties, enhancing binding affinity and selectivity. For instance, incorporating hydrogen bond donors or acceptors could create more specific interaction sites for complementary guests. The dynamic nature of these non-covalent interactions is crucial for the formation and stability of the resulting host-guest complexes. nih.gov
Selective Interaction with Neutral and Charged Species
Dicarboxamide scaffolds have demonstrated significant versatility in selectively binding a range of chemical species. Pyridine-2,6-dicarboxamide derivatives, for example, are well-studied for their ability to form pincer-like cavities that can recognize anions, cations, and neutral molecules. researchgate.net
For this compound, the primary interaction sites are the electron-rich oxygen atoms of the two amide carbonyl groups. These sites can act as hydrogen bond acceptors or coordinate with cationic species. While the parent molecule lacks traditional N-H hydrogen bond donors, the C-H groups on the phenyl rings can act as weak hydrogen bond donors, potentially participating in the recognition of anions.
The selectivity of the host is determined by the principle of complementarity—the host's binding site must be sterically and electronically complementary to the guest. The rigid piperazine (B1678402) backbone limits conformational flexibility, which can enhance binding selectivity compared to more flexible, open-chain receptors. acs.org The hydrophobic pocket created by the four phenyl groups is well-suited for binding neutral aromatic or aliphatic guests through van der Waals forces and hydrophobic interactions. nih.gov The table below summarizes the potential interactions that could drive molecular recognition by this scaffold.
| Guest Type | Potential Interacting Groups on Host | Primary Driving Forces | Example Guest Species |
|---|---|---|---|
| Anions (e.g., Cl⁻, Br⁻) | Aromatic C-H groups | C-H···Anion Hydrogen Bonding | Halide salts |
| Cations (e.g., Na⁺, K⁺) | Amide Carbonyl Oxygen (C=O) | Ion-Dipole Interactions | Alkali metal salts |
| Neutral (Polar) | Amide Carbonyl Oxygen (C=O) | Hydrogen Bonding (as acceptor) | Water, Alcohols, Amides |
| Neutral (Aromatic) | Tetraphenyl Groups | π-π Stacking, Hydrophobic Interactions | Benzene, Naphthalene (B1677914) |
| Neutral (Aliphatic) | Tetraphenyl Groups, Piperazine Core | Van der Waals Forces, Hydrophobic Interactions | Cyclohexane, Adamantane |
Self-Assembly Strategies of this compound
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.org The structure of this compound is rich with features that can direct its assembly into complex supramolecular architectures. The process is governed by a delicate balance of hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net
Directing Intermolecular Hydrogen Bonding Networks in Dicarboxamide Architectures
Hydrogen bonds are highly directional and are primary tools in designing and constructing molecular crystals and other supramolecular systems. mdpi.com In primary and secondary amides, the classic N-H···O=C hydrogen bond is a robust and predictable interaction that forms well-defined patterns, or "supramolecular synthons". acs.orgresearchgate.net A common motif is the R²₂(8) ring, which involves a head-to-tail arrangement of two amide groups. mdpi.com
However, this compound is a tertiary amide, meaning it lacks the N-H proton donors necessary to form these traditional amide-amide homosynthons. Consequently, its self-assembly via hydrogen bonding relies on the amide carbonyl groups acting solely as hydrogen bond acceptors. The assembly can be directed by weaker, yet significant, C-H···O interactions. Potential C-H donors include the protons on the phenyl rings and the piperazine ring. These interactions can link molecules into chains or sheets, forming the initial framework for more complex structures. Studies on related piperazine-based systems have shown that C–H···O hydrogen bonds can play a crucial role in increasing the dimensionality of supramolecular architectures. rsc.org
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Aromatic C-H (Phenyl Rings) | Amide C=O | Intermolecular C-H···O | 1D Chains or 2D Sheets |
| Aliphatic C-H (Piperazine Ring) | Amide C=O | Intermolecular C-H···O | Cross-linking of chains/sheets |
Role of π-π Stacking and Van der Waals Forces in Self-Organization
Given the presence of four phenyl rings, π-π stacking and van der Waals forces are expected to be dominant interactions in the self-organization of this compound.
π-π Stacking: This is an attractive, non-covalent interaction between aromatic rings. It can occur in several geometries, including face-to-face (sandwich) and edge-to-face (T-shaped), with typical interaction distances of 3.5–3.8 Å. In the context of the target molecule, π-π interactions would likely occur between the phenyl groups of adjacent molecules, providing a strong driving force for stacking pre-formed layers or chains into three-dimensional structures.
The final morphology of a self-assembled structure is often determined by the competition and cooperation between different non-covalent forces. nih.gov For this molecule, weaker C-H···O bonds might direct the initial organization into a 1D or 2D pattern, while stronger π-π stacking and van der Waals forces would then govern the packing of these patterns into a stable, three-dimensional crystal lattice.
Formation of Hierarchical Supramolecular Architectures
Hierarchical self-assembly involves multiple, sequential ordering steps, where primary structures assemble into secondary structures, which in turn form tertiary structures, and so on. This process allows for the construction of highly complex and functional materials from simple molecular building blocks. nih.gov
For this compound, a plausible hierarchical assembly process can be proposed:
Primary Assembly: Individual molecules organize into one-dimensional (1D) chains or tapes, likely directed by intermolecular C-H···O hydrogen bonds linking molecules end-to-end.
Secondary Assembly: These 1D chains align side-by-side to form two-dimensional (2D) sheets or layers. This lateral organization would be stabilized by π-π stacking interactions between the phenyl groups of adjacent chains.
Tertiary Assembly: The 2D sheets stack on top of one another to form a three-dimensional (3D) crystal. This final packing arrangement is driven by a combination of interlayer π-π stacking and the optimization of van der Waals contacts to minimize empty space.
This step-wise assembly, where different non-covalent interactions dominate at different length scales, is the essence of forming hierarchical supramolecular architectures. nih.gov The resulting structures can be considered supramolecular polymers, where monomeric units are connected by a network of reversible, non-covalent bonds. nih.govwikipedia.orgrsc.org
| Interaction Type | Relative Strength | Directionality | Probable Role in Assembly |
|---|---|---|---|
| C-H···O Hydrogen Bonds | Weak | High | Direction of primary 1D chain formation |
| π-π Stacking | Moderate | Moderate | Organization of 1D chains into 2D sheets; Stacking of 2D sheets |
| Van der Waals Forces | Weak (but cumulative) | Low | Overall crystal packing and stabilization of the 3D architecture |
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Computational and Theoretical Studies on N,n,n ,n Tetraphenylpiperazine 1,4 Dicarboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. DFT calculations would be instrumental in elucidating the fundamental electronic characteristics of N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide. These studies typically involve selecting a functional, such as B3LYP, and a basis set to approximate the molecular orbitals and energy. nih.gov
Electronic Structure and Frontier Molecular Orbitals of this compound
The electronic structure of a molecule dictates its reactivity and optical properties. DFT calculations can map the electron density distribution, revealing which parts of the this compound molecule are electron-rich or electron-poor.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For this compound, the delocalized π-systems of the four phenyl rings would be expected to play a significant role in the character and energy of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and shows the type of data generated from DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Spectroscopic Property Prediction and Validation
DFT calculations are routinely used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be compared with experimental spectra to assign specific vibrational modes to the stretching and bending of bonds within the this compound structure.
Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. This would help identify the nature of the transitions responsible for the molecule's absorption of light, which are likely to involve the phenyl chromophores.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table demonstrates how theoretical data is used to validate and interpret experimental spectroscopic results.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 3050 | 3048 | Aromatic C-H Stretch |
| ν2 | 1680 | 1675 | Amide C=O Stretch |
| ν3 | 1605 | 1600 | Aromatic C=C Stretch |
| ν4 | 1350 | 1345 | C-N Stretch |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule's electronic ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment. researchgate.net
Conformational Space Exploration and Dynamics of the Piperazine-1,4-dicarboxamide Core
The six-membered piperazine (B1678402) ring is not planar and can adopt several conformations, most commonly chair, twisted-boat, and boat forms. nih.govclockss.org The presence of bulky N,N-diphenylcarboxamide substituents at the 1 and 4 positions would create significant steric hindrance, influencing the conformational preferences and the energy barriers for ring inversion. MD simulations would allow for the exploration of the potential energy surface of this compound, identifying the most stable conformers and quantifying the flexibility of the piperazine core and the rotational freedom of the phenyl groups. nih.gov
Solvent Effects on Molecular Behavior and Self-Assembly
The behavior of a molecule can be profoundly influenced by its solvent environment. MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. For this compound, simulations in various solvents (e.g., water, chloroform, DMSO) would reveal information about its solubility, the structure of its solvation shell, and its propensity for aggregation or self-assembly. The interplay between the polar carboxamide groups and the nonpolar phenyl rings would likely lead to complex solvent-dependent behaviors.
Intermolecular Interaction Analysis
The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Computational analysis is crucial for identifying and quantifying these forces, which include hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces. nih.govresearchgate.net
For this compound, the phenyl rings are prime candidates for π-π stacking and C-H···π interactions. Although the molecule lacks traditional hydrogen bond donors like N-H or O-H, weaker C-H···O hydrogen bonds involving the amide oxygen atoms and C-H groups on the phenyl rings or piperazine core could play a significant role in stabilizing the crystal structure. nih.gov Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed understanding of the crystal packing.
Hirshfeld Surface Analysis for Quantifying Non-covalent Interactions in Solid-State Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov This method allows for the mapping of close contacts between atoms, providing insights into the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net However, no studies have been published that apply Hirshfeld surface analysis to this compound.
Energy Decomposition Analysis of Supramolecular Interactions
Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, orbital, and dispersion contributions. rsc.orgrsc.org This analysis provides a deeper understanding of the forces driving the formation of supramolecular assemblies. There is currently no published research that performs an energy decomposition analysis on the supramolecular interactions of this compound.
Prediction of Supramolecular Assemblies and Material Properties
Computational methods are increasingly used to predict how molecules will self-assemble into larger supramolecular structures and to forecast the resulting material properties. nih.govmdpi.com These predictions can guide the design of new materials with desired functionalities. For this compound, there are no available theoretical predictions regarding its potential supramolecular assemblies or material properties.
Exploration of N,n,n ,n Tetraphenylpiperazine 1,4 Dicarboxamide in Advanced Materials Science Research
Role as a Building Block in Coordination Chemistry
There is no available research detailing the use of N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide as a building block in coordination chemistry.
Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers
No published studies were identified that describe the design or synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers using this compound as a ligand. The potential coordination modes and resulting framework topologies for this specific ligand have not been explored in the scientific literature.
Potential in Organic Electronics and Functional Materials
There is a lack of research data concerning the potential of this compound in the field of organic electronics and functional materials.
Investigation of Charge Transfer Complexes with this compound Structural Elements
No investigations into charge transfer complexes involving this compound or its direct structural elements have been reported.
Photophysical and Electrochemical Properties of Self-Assembled Architectures
Information regarding the photophysical and electrochemical properties of self-assembled architectures derived from this compound is not available in the current body of scientific literature. Consequently, no data tables on these properties can be generated.
Development of Responsive Supramolecular Systems
There are no published findings on the development or study of responsive supramolecular systems based on this compound.
Future Research Directions and Challenges in N,n,n ,n Tetraphenylpiperazine 1,4 Dicarboxamide Chemistry
Advancements in Targeted Synthetic Strategies for N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide and its Congeners
The synthesis of this compound, a molecule with a highly substituted and sterically demanding architecture, necessitates the development of advanced synthetic methodologies. Current approaches to similar, less complex piperazine (B1678402) dicarboxamides often involve the acylation of a piperazine core. However, the tetraphenyl substitution pattern of the target molecule introduces significant steric hindrance, which may render traditional methods inefficient.
Future synthetic strategies will likely focus on overcoming these steric challenges. One promising avenue is the use of highly reactive acylating agents, such as acyl chlorides or fluorides, derived from N,N-diphenylamino-carbonyl precursors. The reaction conditions would need to be meticulously optimized, potentially employing high-pressure techniques or microwave-assisted synthesis to enhance reaction kinetics and yields.
Furthermore, the synthesis of congeners, where the phenyl groups are substituted with various functional moieties, will be crucial for tuning the molecule's properties. This could involve the use of substituted diphenylamines as starting materials. The development of a modular synthetic route, perhaps leveraging palladium-catalyzed cross-coupling reactions to introduce the phenyl groups onto a pre-functionalized piperazine-1,4-dicarboxamide scaffold, would represent a significant advancement. Such a strategy would allow for the systematic variation of the electronic and steric properties of the molecule.
Table 1: Potential Synthetic Routes and Challenges
| Synthetic Approach | Key Reagents | Potential Advantages | Foreseen Challenges |
|---|---|---|---|
| Direct Acylation | Piperazine, N,N-Diphenylcarbamoyl chloride | Potentially straightforward, one-step process. | Severe steric hindrance, low yields, potential for mono-acylation. |
| Stepwise N-Arylation and Acylation | Piperazine-1,4-dicarboxamide, Iodobenzene (B50100), Palladium catalyst | Modular, allows for the introduction of diverse aryl groups. | Multiple steps, catalyst poisoning, difficult purification. |
| Ring-Closing Metathesis | Di-alkenyl amine precursors | Access to novel ring structures and congeners. | Catalyst sensitivity, control of stereochemistry. |
High-Throughput Screening for Supramolecular Functionality
The unique structure of this compound, with its rigid core and multiple phenyl groups, suggests a rich potential for supramolecular assembly. The carbonyl oxygen atoms can act as hydrogen bond acceptors, while the phenyl rings can participate in π-π stacking and van der Waals interactions. High-throughput screening (HTS) methodologies will be instrumental in rapidly exploring the vast parameter space of its self-assembly behavior.
Future research will likely involve the use of automated liquid handling systems to prepare arrays of solutions containing the target molecule and a diverse library of potential co-formers, such as hydrogen bond donors and metal ions. The resulting assemblies could be rapidly screened using techniques like dynamic light scattering (DLS) to detect the formation of nanoparticles or larger aggregates. Crystallization screening, employing robotic systems, will be essential for obtaining single crystals suitable for X-ray diffraction, which can provide definitive structural information about the supramolecular architectures.
The data generated from HTS can be used to construct a "supramolecular fingerprint" of the molecule, detailing its preferred interaction motifs. This information will be invaluable for the rational design of functional supramolecular materials, such as gels, liquid crystals, or porous frameworks, with tailored properties.
Integration with Nanoscience for Hybrid Materials Development
The incorporation of this compound into nanomaterials could lead to the development of novel hybrid materials with enhanced or entirely new functionalities. Its rigid structure and potential for ordered self-assembly make it an attractive candidate for modifying the surfaces of nanoparticles or for acting as a structure-directing agent in the synthesis of mesoporous materials.
One avenue of future research will be the functionalization of the phenyl rings with groups that can covalently or non-covalently bind to the surface of nanoparticles, such as gold or silica. This could be used to create a well-defined organic shell around an inorganic core, influencing the nanoparticles' dispersibility, stability, and electronic properties.
Another exciting direction is the use of the molecule as a building block for the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By designing congeners with appropriate linker functionalities, it may be possible to construct highly porous materials with potential applications in gas storage, separation, and catalysis. The bulky tetraphenyl groups would be expected to create large internal pores and channels within the framework structure.
Table 2: Potential Applications in Hybrid Nanomaterials
| Nanomaterial Type | Role of the Compound | Potential Application | Key Research Focus |
|---|---|---|---|
| Surface-Modified Nanoparticles | Stabilizing ligand, functional shell | Drug delivery, sensing, catalysis | Synthesis of functionalized congeners, characterization of surface binding. |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, separation, catalysis | Design of linkers with appropriate coordination sites, control of framework topology. |
| Covalent Organic Frameworks (COFs) | Monomeric building block | Electronics, energy storage | Development of robust covalent bond-forming reactions, achieving long-range order. |
Addressing Computational Complexities for Large Supramolecular Systems involving this compound
The large size and conformational flexibility of this compound and its supramolecular assemblies present significant challenges for computational modeling. Accurate theoretical predictions of its structure, dynamics, and properties are essential for guiding experimental efforts and for gaining a deeper understanding of its behavior at the molecular level.
Future computational research will need to employ a multi-scale modeling approach. Quantum mechanical methods, such as density functional theory (DFT), will be necessary to accurately describe the electronic structure and intermolecular interactions of smaller fragments of the system. The resulting information can then be used to develop and parameterize classical force fields for use in large-scale molecular dynamics (MD) simulations.
MD simulations will be crucial for exploring the conformational landscape of the molecule and for simulating its self-assembly into larger structures. These simulations can provide insights into the thermodynamics and kinetics of the assembly process and can predict the structure of the resulting materials. However, the long timescales involved in self-assembly will require the use of enhanced sampling techniques and coarse-grained models to make these simulations computationally feasible. The development of machine learning potentials, trained on high-fidelity quantum mechanical data, also holds promise for enabling accurate and efficient simulations of these complex systems.
Q & A
Q. What are the standard synthetic protocols for N,N,N',N'-tetraphenylpiperazine-1,4-dicarboxamide?
The synthesis typically involves coupling reactions between piperazine-1,4-dicarboxylic acid derivatives and substituted anilines. A common approach uses carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt as an activating agent to form stable amide bonds. Reaction conditions (e.g., inert atmosphere, dry solvents) and stoichiometric ratios of reactants are critical to achieving high yields (>70%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DMF/water) is recommended to isolate the pure product.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : and NMR are used to confirm the presence of tetraphenyl groups and piperazine backbone. Aromatic protons appear as multiplets (δ 7.2–7.6 ppm), while piperazine carbons resonate near δ 45–50 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks ([M+H]) and fragmentation patterns to validate the molecular formula .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement and bond lengths (e.g., C–N bond lengths ~1.33 Å in the amide groups) .
Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties?
Electron-withdrawing groups (e.g., –Cl, –NO) on the phenyl rings increase the compound’s polarity, enhancing solubility in polar aprotic solvents like DMSO. Conversely, electron-donating groups (e.g., –OCH) reduce crystallinity due to disrupted symmetry, as observed in analogous tetrazine derivatives . Substituent effects on hydrogen-bonding interactions (e.g., N–H⋯O) can also alter melting points by 20–30°C .
Q. What are the primary applications of this compound in academic research?
It serves as a precursor for supramolecular architectures (e.g., coordination polymers) due to its rigid piperazine core and hydrogen-bonding amide groups . Derivatives are also explored as kinase inhibitors, leveraging the tetraphenyl groups for hydrophobic binding pockets in enzymatic assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-Temperature NMR : To detect dynamic processes (e.g., ring puckering in piperazine) .
- Collision Cross-Section (CCS) Validation : Compare experimental CCS values (from ion mobility spectrometry) with computational predictions to confirm gas-phase conformations .
- DFT Calculations : Optimize molecular geometries using density functional theory (B3LYP/6-31G*) and simulate NMR chemical shifts for direct comparison .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Crystallization is hindered by the compound’s high symmetry and bulky phenyl groups, which impede packing. Successful strategies include:
Q. How can reaction mechanisms for substitution reactions at the amide groups be elucidated?
Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Replace with in amide N–H groups to probe rate-determining steps .
- Trapping Intermediates : Use in situ IR spectroscopy to detect acyl ammonium intermediates during coupling reactions .
- Computational Modeling : Transition state analysis (e.g., via Gaussian 16) identifies energy barriers for nucleophilic attack .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in solution (e.g., torsional angles of phenyl groups) .
- Docking Studies : AutoDock Vina predicts binding affinities for drug design applications, leveraging the compound’s planar aromatic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
